molecular formula C26H18Cl2N4O2 B4651319 6-AMINO-4-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-3-(4-CHLOROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

6-AMINO-4-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-3-(4-CHLOROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

Cat. No.: B4651319
M. Wt: 489.3 g/mol
InChI Key: DMTNWCQUCQDOAC-UHFFFAOYSA-N
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Description

6-Amino-4-{4-[(2-chlorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dihydropyrano[2,3-c]pyrazole core, substituted with amino, chlorobenzyl, and chlorophenyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-{4-[(2-chlorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with hydrazine derivatives to form the pyrazole ring, followed by cyclization with suitable reagents to construct the dihydropyrano[2,3-c]pyrazole core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-{4-[(2-chlorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group yields nitro derivatives, while nucleophilic substitution can introduce various functional groups into the chlorobenzyl and chlorophenyl positions .

Scientific Research Applications

6-Amino-4-{4-[(2-chlorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-4-{4-[(2-chlorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, including the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-amino-4-{4-[(2-chlorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorobenzyl and chlorophenyl groups enhances its reactivity and potential biological activity, making it a valuable compound for further research and development .

Properties

IUPAC Name

6-amino-3-(4-chlorophenyl)-4-[4-[(2-chlorophenyl)methoxy]phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18Cl2N4O2/c27-18-9-5-16(6-10-18)24-23-22(20(13-29)25(30)34-26(23)32-31-24)15-7-11-19(12-8-15)33-14-17-3-1-2-4-21(17)28/h1-12,22H,14,30H2,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTNWCQUCQDOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3C(=C(OC4=NNC(=C34)C5=CC=C(C=C5)Cl)N)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-AMINO-4-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-3-(4-CHLOROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 2
6-AMINO-4-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-3-(4-CHLOROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 3
6-AMINO-4-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-3-(4-CHLOROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 4
6-AMINO-4-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-3-(4-CHLOROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 5
6-AMINO-4-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-3-(4-CHLOROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
Reactant of Route 6
Reactant of Route 6
6-AMINO-4-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-3-(4-CHLOROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

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